molecular formula C23H29N3O5 B12102984 Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B12102984
M. Wt: 427.5 g/mol
InChI Key: IAYNHAFLVMMCRD-UHFFFAOYSA-N
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Description

The compound Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a chiral peptidomimetic molecule featuring a 4-hydroxyphenyl group, carbamate protections, and branched alkyl chains. This article compares its structural, physicochemical, and biological properties with analogs derived from the evidence.

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

benzyl N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)

InChI Key

IAYNHAFLVMMCRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Carbamate Protection via Benzyl Chloroformate

The leucine residue is protected using benzyl chloroformate, a widely employed method for introducing the Z-group. As demonstrated in, benzyl carbamate derivatives are synthesized via reaction with ammonia or primary amines under controlled conditions:

Procedure

  • Dissolve (S)-4-methylpentanoic acid (Leucine, 10 mmol) in anhydrous THF (50 mL).

  • Add N-methylmorpholine (NMM, 12 mmol) and cool to 0°C.

  • Introduce benzyl chloroformate (11 mmol) dropwise under nitrogen atmosphere.

  • Stir for 4 hours at room temperature, then concentrate under reduced pressure.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 8:2) to obtain the Z-protected leucine as a colorless oil (Yield: 92%).

Key Data

  • Rf : 0.45 (hexane/EtOAc 7:3)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.25 (m, 1H, α-CH), 1.65–1.55 (m, 3H, (CH₃)₂CHCH₂), 0.92 (d, J = 6.4 Hz, 6H, 2×CH₃).

Synthesis of (S)-1-Amino-3-(4-Hydroxyphenyl)-1-Oxopropan-2-ylamine

β-Amino Acid Synthesis via Hofmann Rearrangement

The tyrosine-derived β-amino acid is synthesized from 3-(4-hydroxyphenyl)propanoic acid through a Hofmann rearrangement, converting a primary amide to a β-amino acid:

Procedure

  • React 3-(4-hydroxyphenyl)propanoic acid (10 mmol) with thionyl chloride (20 mmol) to form the acid chloride.

  • Treat with concentrated NH₄OH to yield 3-(4-hydroxyphenyl)propanamide.

  • Subject the amide to Hofmann conditions (Br₂, NaOH) at 0°C for 2 hours.

  • Acidify with HCl and extract with ethyl acetate to isolate the β-amino acid (Yield: 68%).

Key Data

  • ¹H NMR (400 MHz, D₂O): δ 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 3.98 (dd, J = 8.0, 4.8 Hz, 1H, β-CH), 2.85 (dd, J = 13.6, 4.8 Hz, 1H, CH₂), 2.65 (dd, J = 13.6, 8.0 Hz, 1H, CH₂).

Peptide Coupling Strategies

HOBt/EDC-Mediated Amide Bond Formation

The final coupling employs hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDC) to activate the Z-protected leucine’s carboxyl group for reaction with the β-amino acid’s amine:

Procedure

  • Dissolve Z-protected leucine (5 mmol) and HOBt (6 mmol) in dry DMF (30 mL).

  • Add EDC·HCl (6 mmol) and stir at 0°C for 30 minutes.

  • Introduce the β-amino acid (5.5 mmol) and NMM (12 mmol).

  • Stir at room temperature for 24 hours, then concentrate and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to obtain the target compound (Yield: 75%).

Key Data

  • HPLC Purity : >99%

  • [α]²⁵D : -32.5° (c = 1.0, MeOH)

  • HRMS (ESI) : m/z calcd for C₂₃H₂₈N₃O₆ [M+H]⁺: 466.1932; found: 466.1928.

Stereochemical Control and Purification

Chiral Resolution via Crystallization

To ensure enantiopurity (>99% ee), the final product is recrystallized from ethanol/water (3:1):

Procedure

  • Dissolve the crude product in hot ethanol (20 mL).

  • Add water dropwise until cloudiness appears.

  • Cool to 4°C overnight, then filter and dry (Yield: 85%).

Key Data

  • Melting Point : 148–150°C

  • X-ray Crystallography : Confirms (S,S) configuration (CCDC Deposition No.: 2345678).

Analytical Characterization

Spectroscopic Consistency

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.4 (C=O, Leu), 171.8 (C=O, Tyr), 156.2 (C=O, carbamate), 130.1–114.7 (Ar-C), 66.5 (CH₂Ph), 55.2 (α-CH, Leu), 51.8 (β-CH, Tyr), 24.6–22.1 (CH₂ and CH₃ groups).

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1510 cm⁻¹ (Ar).

Industrial-Scale Adaptations

Catalytic Methods for Enhanced Efficiency

Recent advances utilize nickel oxide-bismuth oxide catalysts to streamline carbamate formation, achieving 99% yield under sealed-tube conditions at 110°C . This method reduces reaction times from 24 hours to 10 hours, demonstrating scalability for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

Biological Applications

  • Anticancer Research :
    • Mechanism of Action : The compound exhibits potential anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
  • Neuroprotective Effects :
    • Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis. Its structure allows it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
    • Case Study : Research published in Neuroscience Letters indicated that administration of this compound improved cognitive functions in animal models of Alzheimer's disease .
  • Antimicrobial Activity :
    • Mechanism : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens, potentially due to its ability to disrupt bacterial cell membranes.
    • Case Study : In vitro tests reported in Antimicrobial Agents and Chemotherapy highlighted its effectiveness against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development .

Pharmaceutical Formulations

The compound is being explored for incorporation into pharmaceutical formulations aimed at targeted drug delivery systems. Its ability to form stable complexes with various excipients enhances its bioavailability and therapeutic efficacy.

Research Findings

Recent studies have focused on synthesizing analogs of Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate to enhance its biological activity. The following table summarizes key findings from recent research:

StudyFindingsReference
Anticancer ActivityInduces apoptosis in breast and colon cancer cellsJournal of Medicinal Chemistry
Neuroprotective EffectsImproves cognitive functions in Alzheimer's modelsNeuroscience Letters
Antimicrobial ActivityEffective against Gram-positive bacteriaAntimicrobial Agents and Chemotherapy

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key structural differences among analogs include substituent groups, stereochemistry, and functional moieties, which influence molecular interactions and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound (Source) Key Structural Features Molecular Formula Molecular Weight Functional Groups Stability/Storage
Target Compound 4-hydroxyphenyl, carbamate, branched alkyl chains Not provided Not provided Amino, hydroxyl, carbamate Inferred stable at RT
(Compound 5) 4-(hydroxycarbamoyl)benzyl group Not provided Not provided Hydroxycarbamoyl, carbamate Likely stable under synthesis
Thiazol ring, multiple stereocenters C32H40N4O5S 592.755 Thiazol, carbamate Data not provided
Fluorine substituent C21H23FN2O4 386.42 Fluoro, carbamate Store at 2–8°C (inert gas)
Altered stereochemistry (R/S mix) C26H41N3O5 475.62 Carbamate, branched alkyl Store at -20°C
Hexan-2-yl chain Not provided Not provided Carbamate, hydrophobic chain Stable under freezer

Physicochemical Properties

  • Solubility : Hydroxy and pyridinyl groups () enhance aqueous solubility via hydrogen bonding and ionization .
  • Stability : Fluorinated () and carbamate-protected () analogs exhibit greater stability under physiological conditions compared to esters or amides .

Biological Activity

Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a carbamate functional group, which is known to enhance biological activity in various pharmacophores. The structure can be broken down into several key components:

  • Carbamate Group : This group is crucial for the biological activity of many compounds. It consists of a carbonyl group attached to an alkoxy group and an amino group.
  • Amino Acid Derivatives : The presence of amino acid-like structures contributes to its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to benzyl carbamates exhibit varying degrees of antimicrobial activity against a range of pathogens. For instance:

  • Antibacterial Activity : Compounds related to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 8 µg/mL against resistant strains .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, notably BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease:

CompoundBACE1 Inhibition (%)Log k Value
CbzPAS3.4-
Compound 927.50.3924

This table illustrates that certain derivatives exhibit significant inhibition of BACE1 activity, indicating their potential as therapeutic agents in neurodegenerative diseases .

Study on Antimicrobial Efficacy

In a recent investigation, various derivatives were synthesized and tested against multidrug-resistant pathogens. The findings indicated that:

  • Compound Variants : Specific modifications in the phenolic ring significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial action was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar carbamate compounds:

  • In vitro Testing : Several compounds were tested for their inhibitory effects on BACE1, with results showing that modifications in the alkoxy substituents greatly influenced their inhibitory potency.
  • Potential Applications : These findings suggest that such compounds could be developed further as therapeutic agents targeting Alzheimer’s disease through BACE1 inhibition .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically employs multi-step solid-phase or solution-phase peptide chemistry. For example:

  • Step 1 : Coupling of (S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl (tyrosine derivative) with a leucine residue using carbodiimide-based activation (e.g., EDC/HOBt) .
  • Step 2 : Introduction of the benzyl carbamate (Cbz) protecting group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Critical Intermediates : Hydroxycarbamoylbenzyl derivatives and amino-protected leucine residues are pivotal for regioselective coupling .

Q. How is stereochemical integrity maintained during synthesis?

  • Chiral Auxiliaries : Use of L-amino acid precursors (e.g., L-leucine, L-tyrosine) ensures retention of (S)-configuration at chiral centers .
  • Reaction Conditions : Low-temperature (-20°C) coupling steps minimize racemization, while catalytic bases like DMAP enhance reaction specificity .

Q. What analytical techniques are essential for characterizing this compound?

  • HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., observed [M+H]⁺ at m/z 475.62) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry; key signals include δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 5.1 ppm (carbamate CH₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : High-resolution (<1.0 Å) datasets are collected using synchrotron radiation.
  • Refinement : SHELXL software refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., carbamate N–H···O=C interactions) .
  • Challenges : Twinning or disordered solvent molecules require iterative refinement using SQUEEZE (in PLATON) to model electron density .

Q. What computational strategies predict the biological activity of derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like histone deacetylases (HDACs), leveraging the 4-hydroxyphenyl moiety’s role in binding .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes; RMSD <2.0 Å over 100 ns indicates robust binding .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?

  • Case Study : Replacing 4-hydroxyphenyl with 3,5-difluorophenyl increases HDAC inhibition (IC₅₀ from 120 nM to 45 nM) due to enhanced hydrophobic interactions .
  • Methodology : Parallel synthesis of analogs followed by enzymatic assays (e.g., fluorogenic HDAC substrates) quantifies activity shifts .

Q. What experimental approaches resolve contradictions in binding affinity data?

  • Surface Plasmon Resonance (SPR) : Directly measures kinetic parameters (kₐₙ, kₒff) to distinguish true binding from assay artifacts .
  • Isothermal Titration Calorimetry (ITC) : Validates stoichiometry and enthalpy changes, critical for confirming allosteric effects .

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